CU-Ptsm
CAS No.: 19976-14-8
Cat. No.: VC20746253
Molecular Formula: C7H12CuN6S2
Molecular Weight: 307.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19976-14-8 |
---|---|
Molecular Formula | C7H12CuN6S2 |
Molecular Weight | 307.9 g/mol |
IUPAC Name | copper;N'-methyl-N-[(E)-[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]propan-2-ylidene]amino]carbamimidothioate |
Standard InChI | InChI=1S/C7H14N6S2.Cu/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2;/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15);/q;+2/p-2/b10-4+,11-5+; |
Standard InChI Key | OPBOHAVZSFKTOF-DVHWKNMOSA-L |
Isomeric SMILES | C/C(=N\NC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES | CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Canonical SMILES | CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
Radiochemistry and Production
Copper Radioisotopes for PTSM Labeling
Cu-PTSM can be synthesized using several copper radioisotopes, each offering distinct advantages for specific applications. Table 1 summarizes the key properties of the major copper radioisotopes used in Cu-PTSM formulations.
Synthesis and Formulation Methods
The synthesis of Cu-PTSM involves the complexation of the H₂PTSM ligand with the appropriate copper radioisotope. For [⁶⁴Cu]Cu-PTSM, a specific methodology has been developed that ensures high radiochemical purity and yield. The process begins with acetate-buffered [⁶⁴Cu]copper chloride to which the H₂PTSM ligand is added. Following this reaction, solid phase extraction is employed to isolate and purify the product, which is subsequently formulated in a 2-mL solution of normal saline containing 5% ethanol and 5% propylene glycol .
Using this methodology, [⁶⁴Cu]Cu-PTSM has been consistently produced with a radiochemical purity averaging 99.8 ± 0.4% (n = 64) and a radiochemical yield of 83 ± 5% . The final product can be formulated at concentrations ranging from 0.41-1.85 GBq (11-50 mCi) in a 2.0-mL volume, which is sufficient for applications in small animal imaging studies. The high purity and reliable yield underscore the robustness of this synthetic approach.
For clinical applications using ⁶²Cu, production typically involves a ⁶²Zn/⁶²Cu generator system. The parent isotope ⁶²Zn (half-life: 9.13 hours) is produced using a medium-energy cyclotron with protons at approximately 27.5 MeV on a specially designed copper target. The generator then allows for on-site production of ⁶²Cu, which can be rapidly incorporated into the PTSM ligand using synthesis kits .
Biological Properties and Pharmacokinetics
Mechanism of Uptake and Tissue Retention
Cu-PTSM demonstrates unique biological behavior that makes it particularly suitable for perfusion imaging. Once injected intravenously, the lipophilic nature of Cu-PTSM allows it to diffuse freely across cell membranes. Inside cells, the complex undergoes reduction, leading to dissociation of the copper from the ligand. The freed copper becomes trapped intracellularly by binding to macromolecules, resulting in prolonged tissue retention that correlates with regional blood flow .
This mechanism enables Cu-PTSM to function effectively as a perfusion tracer, particularly in organs with high metabolic activity such as the heart and brain. Studies have confirmed that Cu-PTSM displays kinetic properties in humans that are suitable for myocardial perfusion imaging, as previously suggested by animal data . The compound demonstrates rapid blood-pool clearance combined with sustained tissue retention, which are advantageous characteristics for perfusion imaging.
Biodistribution and Pharmacokinetics
When Cu-PTSM alone is administered intravenously, the liver emerges as the principal organ of tracer localization . This pattern differs significantly from the biodistribution observed with Cu-PTSM-labeled cells, highlighting the impact of the cellular component on the compound's in vivo behavior. The biodistribution pattern also varies from that of Cu-ATSM (a related compound used for hypoxia imaging), demonstrating the specificity of these agents for their respective physiological targets.
Clinical Applications and Research Utility
Perfusion Imaging Applications
Cu-PTSM has demonstrated significant value in perfusion imaging across multiple organ systems. In cardiac imaging, Cu-PTSM offers the capability to evaluate coronary flow reserve, providing important information about cardiovascular health and function . The compound's kinetic properties make it particularly well-suited for qualitative assessment of myocardial perfusion, though accurate quantification of absolute blood flow may be limited by the relative attenuation of tracer retention at higher flow rates .
Beyond cardiac applications, Cu-PTSM has been employed for cerebral perfusion imaging and for assessing blood flow in liver metastases from colorectal cancer . This versatility highlights the broad potential of Cu-PTSM as a perfusion tracer across different organ systems and disease states. Table 2 summarizes the key perfusion imaging applications of Cu-PTSM documented in the literature.
Oncological Applications and Hypoxia Assessment
In oncology, Cu-PTSM has been investigated alongside its chemical relative Cu-ATSM, which serves as a hypoxia marker. The combined use of these two tracers provides complementary information about tumor perfusion and oxygenation status, two critical parameters in cancer biology . Clinical studies have revealed interesting patterns in various tumor types, with malignant lung nodules typically showing high accumulation of both Cu-PTSM (indicating perfusion) and Cu-ATSM (indicating hypoxia) .
Intriguingly, in a reported case of granulomatous disease (a common cause of false-positive FDG PET scans), high Cu-PTSM accumulation was observed (suggesting good perfusion), but Cu-ATSM uptake was absent (indicating lack of hypoxia) . This differential pattern between malignant and non-malignant lesions suggests potential value in using these tracers in combination for improved characterization of suspicious lesions detected on conventional imaging.
Technical Advantages and Practical Considerations
Generator-Based Production and Accessibility
One of the most significant technical advantages of ⁶²Cu-PTSM is its production capability using a ⁶²Zn/⁶²Cu generator system. This approach enables facilities without an on-site cyclotron to perform PET perfusion imaging studies, potentially expanding access to advanced molecular imaging techniques . The generator system produces the short-lived ⁶²Cu isotope (half-life: 9.7 minutes) from the parent ⁶²Zn (half-life: 9.13 hours), which can be prepared at a central cyclotron facility and then distributed to satellite imaging centers .
Multi-Tracer Imaging Protocols
The short half-life of ⁶²Cu (9.7 minutes) enables multiple sequential imaging studies during a single patient visit. This characteristic has been leveraged to develop imaging protocols that combine ⁶²Cu-PTSM (for perfusion assessment), ⁶²Cu-ATSM (for hypoxia evaluation), and FDG (for metabolic characterization) within the same imaging session . Such comprehensive multi-parametric assessment provides a more complete physiological characterization of tissues than any single tracer alone.
Research Findings and Future Directions
Key Clinical and Preclinical Findings
Research with Cu-PTSM has yielded several important findings that inform its current and potential future applications. In perfusion imaging, studies have confirmed the suitability of Cu-PTSM for qualitative evaluation of coronary flow reserve in the human heart, validating earlier animal data . The prolonged tissue retention and rapid blood-pool clearance have been documented to provide good quality images, though scatter correction may be necessary to overcome potential cross-contamination from high liver activity .
In cell labeling studies, research has demonstrated that Cu-PTSM can effectively label cells without significantly altering their viability or proliferation rates . The labeled cells can then be tracked in vivo, providing insights into cellular migration patterns that would be difficult to obtain through traditional invasive methods. This approach has shown promise for tracking immune cells and potentially for detecting occult infectious or inflammatory foci .
Oncological investigations have revealed interesting patterns of Cu-PTSM and Cu-ATSM uptake in various lesions, suggesting potential roles in lesion characterization beyond conventional imaging . The differential uptake patterns between malignant and benign lesions highlight the value of these tracers in providing physiological information that complements anatomical imaging.
Limitations and Challenges
Despite its promising characteristics, Cu-PTSM faces several limitations that warrant consideration. For perfusion quantification, research suggests that accurate determination of absolute myocardial blood flow using Cu-PTSM tissue retention may be limited by the relative attenuation of tracer retention at higher flow rates . This nonlinear relationship between flow and tracer retention could complicate quantitative analyses in high-flow scenarios.
The high hepatic uptake of Cu-PTSM represents another challenge, potentially interfering with imaging of adjacent structures due to scatter radiation . Additionally, the short half-life of ⁶²Cu, while advantageous for sequential imaging and radiation dosimetry, necessitates rapid radiochemistry and imaging protocols that may be logistically challenging in some clinical settings.
For cell labeling applications, studies have noted some efflux of the Cu-PTSM label from cells into the surrounding medium, which could potentially complicate the interpretation of imaging results in long-term tracking studies . Further optimization of labeling techniques to minimize efflux and improve intracellular retention would enhance the reliability of this approach.
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